4-Methoxy-4'-methylbiphenyl
Overview
Description
4-Methoxy-4’-methylbiphenyl is an organic compound with the molecular formula C₁₄H₁₄O. It is a derivative of biphenyl, where one phenyl ring is substituted with a methoxy group (-OCH₃) and the other with a methyl group (-CH₃). This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4’-methylbiphenyl typically involves the following steps:
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Friedel-Crafts Alkylation: : This reaction involves the alkylation of anisole (methoxybenzene) with a methyl-substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
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Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired 4-Methoxy-4’-methylbiphenyl in high purity .
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-4’-methylbiphenyl may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4’-methylbiphenyl undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4-methylbiphenyl-4-methanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (NO₂) can be introduced using appropriate reagents and catalysts.
Major Products
Oxidation: 4-Methylbiphenyl-4-carboxaldehyde
Reduction: 4-Methylbiphenyl-4-methanol
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-Methoxy-4’-methylbiphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: It is investigated for its potential use in drug development due to its structural similarity to biologically active biphenyl compounds.
Analytical Chemistry: The compound is used as a standard reagent in fluorescence spectroscopy and other analytical techniques.
Mechanism of Action
The mechanism of action of 4-Methoxy-4’-methylbiphenyl involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the biphenyl core provides a rigid framework for binding to specific sites on target molecules . These interactions can modulate the activity of enzymes, receptors, or other proteins involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybiphenyl: Lacks the methyl group on the second phenyl ring.
4-Methylbiphenyl: Lacks the methoxy group on the first phenyl ring.
4-Hydroxy-4’-methylbiphenyl: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
4-Methoxy-4’-methylbiphenyl is unique due to the presence of both methoxy and methyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Biological Activity
4-Methoxy-4'-methylbiphenyl (C14H14O) is a biphenyl derivative that has garnered attention for its diverse biological activities. This compound is characterized by a methoxy group and a methyl group at the para positions of the biphenyl structure. The biological implications of such modifications are significant, influencing its pharmacological potential and metabolic pathways.
This compound is a colorless to pale yellow liquid with a molecular weight of 210.26 g/mol. Its structure can be represented as follows:
1. Metabolic Pathways
Research indicates that this compound undergoes metabolic conversion primarily in the liver, where it is transformed into various metabolites, including 4-hydroxybiphenyl. Studies using rat isolated hepatocytes have shown that the compound is subjected to phase I and phase II metabolism, leading to the formation of sulfated and glucuronidated conjugates .
Table 1: Metabolic Pathways of this compound
Metabolite | Pathway Type | Enzyme Involved |
---|---|---|
4-Hydroxybiphenyl | Phase I | Cytochrome P450 |
Sulfate Conjugates | Phase II | Sulfotransferases |
Glucuronide Conjugates | Phase II | UDP-glucuronosyltransferases |
2. Genotoxicity Studies
In vitro studies have assessed the genotoxic potential of this compound using bacterial strains (Salmonella typhimurium) and mammalian cell assays. The results suggest that this compound exhibits mutagenic properties under certain conditions, particularly when activated by metabolic enzymes .
Case Study: Genotoxicity Assessment
A study evaluated the mutagenicity of various biphenyl derivatives, including this compound, revealing a correlation between structural modifications and increased mutagenic activity. The study utilized both in vitro and in vivo models to assess chromosomal aberrations in bone marrow cells .
3. Antioxidant Activity
Emerging research highlights the antioxidant properties of this compound, which may contribute to its protective effects against oxidative stress. Antioxidant assays indicate that this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in biological systems .
Potential Therapeutic Applications
Due to its diverse biological activities, this compound may hold promise in several therapeutic areas:
- Anticancer Activity : The ability to modulate metabolic pathways and exhibit genotoxic effects positions this compound as a candidate for further investigation in cancer research.
- Antioxidant Therapy : Its antioxidant properties suggest potential use in formulations aimed at reducing oxidative stress-related diseases.
Properties
IUPAC Name |
1-methoxy-4-(4-methylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-3-5-12(6-4-11)13-7-9-14(15-2)10-8-13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKBXZKXIBPNRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364805 | |
Record name | 4-Methoxy-4'-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53040-92-9 | |
Record name | 4-Methoxy-4'-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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